molecular formula C23H29NO6 B14657973 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- CAS No. 40680-97-5

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-

Cat. No.: B14657973
CAS No.: 40680-97-5
M. Wt: 415.5 g/mol
InChI Key: VLWVBEPLZKBNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- is a complex organic compound with a unique structure that includes a benzofuran core, methanol group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

    Introduction of Methanol Group: This step involves the addition of a methanol group to the benzofuran core, often through nucleophilic substitution reactions.

    Substitution with Dimethylaminoethoxy and Hydroxyphenylethyl Groups: These groups are introduced through various substitution reactions, often using reagents like dimethylamine and hydroxyphenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at various sites, including the benzofuran core and the substituents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the methoxy and dimethylaminoethoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-
  • 4,7-Dimethoxy-6-[2-(4-morpholinyl)ethoxy]-alpha-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol

Uniqueness

Compared to similar compounds, 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- is unique due to its specific substituents, which can confer distinct chemical and biological properties. These unique properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

40680-97-5

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

3-[3-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C23H29NO6/c1-24(2)11-13-30-22-19(18(26)9-8-15-6-5-7-16(25)14-15)20(27-3)17-10-12-29-21(17)23(22)28-4/h5-7,10,12,14,18,25-26H,8-9,11,13H2,1-4H3

InChI Key

VLWVBEPLZKBNAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC(=CC=C3)O)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.